molecular formula C27H45NO4 B1251510 Isoesculeogenin A

Isoesculeogenin A

Cat. No.: B1251510
M. Wt: 447.6 g/mol
InChI Key: FBKQAVWTYDQPAB-WSORYGKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoesculeogenin A is a steroidal sapogenol isolated from the ripe fruits of tomato (Lycopersicon esculentum). It is characterized as a colorless needle-shaped crystal with the molecular formula C₂₇H₄₅NO₄ and a molecular weight of 447.66 g/mol . Its structure is defined as (5α,22R,23R,25S)-3β,23,27-trihydroxyspirosolane, belonging to the spirosolane-type steroidal alkaloid aglycone family . This compound is derived from the hydrolysis of glycosides like esculeoside A, a major tomato saponin .

Properties

Molecular Formula

C27H45NO4

Molecular Weight

447.6 g/mol

IUPAC Name

(1R,2S,3'R,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5'-(hydroxymethyl)-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-3',16-diol

InChI

InChI=1S/C27H45NO4/c1-15-24-22(32-27(15)23(31)10-16(14-29)13-28-27)12-21-19-5-4-17-11-18(30)6-8-25(17,2)20(19)7-9-26(21,24)3/h15-24,28-31H,4-14H2,1-3H3/t15-,16-,17-,18-,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1

InChI Key

FBKQAVWTYDQPAB-WSORYGKISA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@@]16[C@@H](C[C@@H](CN6)CO)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)OC16C(CC(CN6)CO)O

Synonyms

(5alpha,22R,23R,25S)-3beta,23,27-trihydroxyspirosolane
(5alpha,22S,23S,25S)-3beta,23,27-trihydroxyspirosolane
esculeogenin A
isoesculeogenin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoesculeogenin A shares structural and functional similarities with other steroidal sapogenols and saponins. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Compound Source Structural Class Key Structural Features Pharmacological Activity References
This compound Tomato (L. esculentum) Spirosolane-type sapogenol (5α,22R,23R,25S)-3β,23,27-trihydroxyspirosolane Anti-inflammatory
Esculeogenin B Tomato (L. esculentum) Solanocapsine-type sapogenol (5α,22S,23R,25S)-22,26-epimino-16β,23-epoxy-3β,23,27-trihydroxycholestane Rare natural metabolite; role in saponin biosynthesis
Isoescin Ia Horse chestnut (Aesculus chinensis) Triterpenoid saponin β-D-glucuronide derivative with angeloyl/acetyl groups Anti-inflammatory (67.3% inhibition at 30 mg/kg in mice)
Esculeoside A Tomato (L. esculentum) Spirosolane-type glycoside Glycosylated precursor of this compound Antioxidant, anti-inflammatory

Key Comparative Findings

Structural Divergence: this compound and esculeogenin B are both tomato-derived sapogenols but differ in backbone configuration. This compound is a spirosolane, whereas esculeogenin B belongs to the solanocapsine class, characterized by a 22,26-epimino-16β,23-epoxy chain . This structural distinction impacts their biological interactions and metabolic pathways. Isoescin Ia, a triterpenoid saponin from horse chestnut, differs fundamentally in its triterpene core and glycosylation pattern, contributing to its higher molecular weight (C₅₅H₈₆O₂₄) compared to this compound .

Functional Activity: this compound’s anti-inflammatory effects are inferred from its structural relationship to esculeoside A, which inhibits pro-inflammatory mediators like NO . However, Isoescin Ia demonstrates quantifiable efficacy, showing 67.3% inhibition of dimethylbenzene-induced inflammation in mice at 30 mg/kg, outperforming dexamethasone (55.6% at 1 mg/kg) . Esculeogenin B is primarily studied as a biosynthetic intermediate rather than for direct pharmacological activity .

Biosynthetic Relationships :

  • This compound is generated via acid hydrolysis of esculeoside A , a glycoside abundant in ripe tomatoes . In contrast, lycoperosides (e.g., lycoperoside H) are tomato seed saponins with distinct ceramide-enhancing and anti-inflammatory properties, highlighting functional diversity within the same plant .

Q & A

Q. What validated spectroscopic methods are recommended for characterizing Isoesculeogenin A’s structural identity?

this compound’s structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For instance, its stereochemistry (5α,22R,23R,25S configuration) and hydroxyl group placements were confirmed via NMR analysis in pyridine solvent . Physical properties such as melting point (206–213°C) and optical rotation ([α]D = −87.2°) provide additional validation . Researchers should cross-reference these methods with established protocols for spirosolane-type compounds to ensure reproducibility.

Q. What are the primary natural sources of this compound, and how does its yield vary across extraction protocols?

this compound is isolated from Lycopersicon esculentum (tomato plants) . Yield optimization involves solvent selection (e.g., methanol or ethanol-water mixtures), temperature-controlled extraction, and chromatographic purification (e.g., silica gel or HPLC). Comparative studies using Soxhlet extraction versus ultrasound-assisted methods are advised to evaluate efficiency. Documenting solvent-to-biomass ratios and purity thresholds (e.g., ≥95% by HPLC) is critical for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound and related spirosolanes?

Discrepancies in bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) may arise from differences in assay conditions (e.g., in vitro vs. in vivo models) or compound stability. A systematic approach includes:

  • Meta-analysis of existing studies to identify variables (e.g., dosage, cell lines).
  • Comparative pharmacokinetic profiling to assess bioavailability and metabolite interference.
  • Dose-response validation using standardized assays (e.g., NF-κB inhibition for anti-inflammatory activity) . Contradictory findings should be contextualized within compound stereochemistry and solvent interactions .

Q. What strategies are effective for optimizing the synthetic pathway of this compound to address scalability challenges?

Semi-synthetic routes leveraging biosynthetic precursors (e.g., solasodine) or biotechnological methods (e.g., plant cell culture) are promising. Key steps include:

  • Stereoselective hydroxylation at C-23 and C-27 positions using cytochrome P450 enzymes.
  • Protecting group strategies to prevent side reactions during spirocyclic ring formation.
  • Process analytical technology (PAT) to monitor intermediate purity in real time . Scalability requires balancing reaction efficiency (e.g., catalytic asymmetric synthesis) with cost-effectiveness .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like steroidogenic enzymes or membrane receptors. For example:

  • Target identification : Screen against databases (e.g., ChEMBL) for spirosolane-protein interactions.
  • Free energy calculations : Use MM-GBSA to validate stability of ligand-receptor complexes.
  • QSAR models : Correlate structural motifs (e.g., hydroxyl groups) with bioactivity .

Methodological Guidelines

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₇H₄₅NO₄
Melting Point206–213°C
Optical Rotation ([α]D)−87.2° (c=0.64, pyridine)
Natural SourceLycopersicon esculentum

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationReference
¹H/¹³C NMRStereochemical confirmation
HR-MSMolecular weight validation
X-ray CrystallographyAbsolute configuration

Critical Considerations

  • Data Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols, including solvent grades and instrument calibration .
  • Literature Gaps : While structural data for this compound is well-documented , pharmacological studies remain sparse. Prioritize in vivo toxicity profiling and mechanistic studies to address this gap.
  • Ethical Compliance : Secure institutional approval for biological testing, especially involving animal models or human cell lines .

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